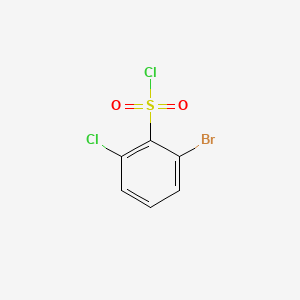![molecular formula C14H7F4N B566885 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile CAS No. 1365272-74-7](/img/structure/B566885.png)
2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile is a chemical compound with the molecular formula C14H7F4N and a molecular weight of 265.21 . It is used as a pharmaceutical intermediate and for the synthesis of diphenylthioethers .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it has been reported that the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H7F4N/c15-13-6-5-9(7-12(13)14(16,17)18)11-4-2-1-3-10(11)8-19/h1-7H . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
This compound participates in various chemical reactions. For example, it participates in nickel-catalyzed arylcyanation reaction of 4-octyne .It is insoluble in water but almost transparent in methanol . The compound has a density of 1.278 g/mL at 25 °C .
Scientific Research Applications
Synthesis and Characterization
2-Fluoro-4-bromobiphenyl, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is derived from compounds structurally related to 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile. A practical pilot-scale synthesis method has been developed, highlighting the significance of fluorinated compounds in chemical synthesis due to their unique physicochemical properties (Qiu et al., 2009).
Fluoroalkylation in Green Chemistry
The environmental-friendly incorporation of fluorinated groups into target molecules through fluoroalkylation reactions in aqueous media represents a significant advancement in green chemistry. This method emphasizes the importance of developing mild and efficient strategies for integrating fluorine-containing functionalities into pharmaceuticals, agrochemicals, and functional materials, showcasing the application of compounds like this compound in sustainable chemical processes (Song et al., 2018).
Antitubercular Drug Design
The trifluoromethyl group, as found in this compound, plays a crucial role in antitubercular drug design. Incorporating this group into antitubercular agents has shown to improve their potency by modifying pharmacodynamic and pharmacokinetic properties, demonstrating the compound's relevance in medicinal chemistry and drug development (Thomas, 1969).
Antimalarial Drug Discovery
Fluorinated scaffolds, including those derived from this compound, are integral in antimalarial drug discovery. The unique physicochemical properties of fluorine, such as high electron affinity and lipophilicity, contribute to the development of potent antimalarial drugs, highlighting the compound's potential in addressing global health challenges (Upadhyay et al., 2020).
Biodegradation of Fluorinated Compounds
Research on the microbial degradation of polyfluoroalkyl chemicals, which includes compounds similar to this compound, is crucial for understanding their environmental fate and impact. This study sheds light on the biodegradation pathways and the environmental persistence of fluorinated substances, emphasizing the need for sustainable management of these chemicals (Liu & Avendaño, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s physical properties such as its density (1378 g/cm³) and boiling point (20406 ℃) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
The presence of the trifluoromethyl group in the compound suggests that it may have significant pharmacological effects .
Properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N/c15-13-6-5-9(7-12(13)14(16,17)18)11-4-2-1-3-10(11)8-19/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTCJFOQKWSILG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742919 |
Source


|
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-74-7 |
Source


|
| Record name | [1,1′-Biphenyl]-2-carbonitrile, 4′-fluoro-3′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromoimidazo[1,2-b]pyridazin-6-ylamine](/img/structure/B566808.png)








